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1-(2-Ethoxyphenyl)cyclopentan-1-amine
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Overview
Description
1-(2-Ethoxyphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19NO It consists of a cyclopentane ring substituted with an amine group and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxyphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2-ethoxyaniline under acidic conditions to form the corresponding imine, which is then reduced to the amine using a reducing agent such as sodium borohydride . The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxyphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Can be further reduced to form secondary or tertiary amines.
Substitution: Undergoes nucleophilic substitution reactions, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(2-Ethoxyphenyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antidepressant or antipsychotic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanamine: A simpler analog without the ethoxyphenyl group.
Cyclopentenone: Contains a ketone group instead of an amine.
Cyclohexylamine: A similar compound with a six-membered ring instead of a five-membered ring.
Uniqueness
1-(2-Ethoxyphenyl)cyclopentan-1-amine is unique due to the presence of both the cyclopentane ring and the ethoxyphenyl group, which confer specific chemical properties and potential biological activities not found in simpler analogs. This combination allows for diverse applications in various fields, making it a compound of significant interest.
Biological Activity
1-(2-Ethoxyphenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H17NO
- Molecular Weight : 205.28 g/mol
- CAS Number : Not specified in the search results.
Antimicrobial Activity
A study assessed the antimicrobial properties of structurally related amines. While specific data for this compound was not available, compounds with similar structures were tested against various bacterial strains, including E. coli and Staphylococcus aureus. The findings indicated moderate inhibitory effects, suggesting potential antimicrobial properties for related compounds .
Cytotoxicity and Cancer Research
Research on analogs of this compound has explored their cytotoxic effects on cancer cell lines. For instance, a screening of various amine compounds showed that certain derivatives could induce apoptosis in cancer cells, indicating a possible pathway for therapeutic development . Although direct evidence for this compound's efficacy was not detailed, the structural similarities suggest it may possess comparable effects.
Study on Structural Analogues
A relevant study examined a series of cyclopentyl amines for their anti-inflammatory and analgesic properties. The results demonstrated that specific modifications to the cyclopentyl structure enhanced anti-inflammatory activity significantly. While this study did not include this compound directly, it highlights the importance of structural variations in determining biological activity .
In Vivo Studies
In vivo studies using related compounds have shown promising results in reducing inflammation and pain responses in animal models. These findings support the hypothesis that this compound could exhibit similar therapeutic benefits if tested under comparable conditions .
Summary Table of Biological Activities
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-(2-ethoxyphenyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-2-15-12-8-4-3-7-11(12)13(14)9-5-6-10-13/h3-4,7-8H,2,5-6,9-10,14H2,1H3 |
InChI Key |
PVKJUCHVULEXFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2(CCCC2)N |
Origin of Product |
United States |
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